molecular formula C12H13N3O3S2 B11015506 Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11015506
M. Wt: 311.4 g/mol
InChI Key: RDIRTPOUFRBMJC-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method involves the reaction of 2,4-dimethylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual thiazole rings and ester functionality make it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The molecular formula is C12H14N2O3SC_{12}H_{14}N_2O_3S, with a molecular weight of approximately 270.32 g/mol.

1. Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It does this by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : In a study involving human glioblastoma cells (U251), the compound demonstrated an IC50 value of <10μM<10\,\mu M, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Mechanism of Action
U251 (Glioblastoma)< 10Apoptosis induction via caspases
A431 (Carcinoma)15Cell cycle arrest

2. Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20μg/mL20\,\mu g/mL to 50μg/mL50\,\mu g/mL, showcasing its potential as an antibacterial agent.
  • Mechanism : The antimicrobial mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus20
Escherichia coli50

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Modifications on the thiazole ring or substituents at specific positions can significantly influence their potency:

  • Substituent Effects : Methyl groups at positions 2 and 4 on the thiazole ring enhance lipophilicity and cellular uptake, contributing to increased biological activity.
  • Thiazole Variants : Variants of this compound have been synthesized and tested, revealing that certain substitutions lead to improved anticancer and antimicrobial activities .

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3S2/c1-5-9(20-7(3)13-5)10(16)15-12-14-8(6(2)19-12)11(17)18-4/h1-4H3,(H,14,15,16)

InChI Key

RDIRTPOUFRBMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C(=O)OC

Origin of Product

United States

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